molecular formula C11H9NO2 B157690 3-Methylquinoline-4-carboxylic acid CAS No. 1873-51-4

3-Methylquinoline-4-carboxylic acid

Cat. No.: B157690
CAS No.: 1873-51-4
M. Wt: 187.19 g/mol
InChI Key: KXCBWEJWVBHYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinoline-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a methyl group at the third position and a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinoline-4-carboxylic acid can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale Pfitzinger reactions under controlled conditions to ensure high purity and yield. The use of recyclable catalysts and eco-friendly solvents is also explored to enhance sustainability .

Chemical Reactions Analysis

3-Methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

Uniqueness: The presence of the methyl group at the third position in this compound imparts unique steric and electronic properties, making it distinct from other quinoline derivatives.

Properties

IUPAC Name

3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCBWEJWVBHYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345425
Record name 3-Methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-51-4
Record name 3-Methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methylquinoline-4-carboxylic acid
Reactant of Route 3
3-Methylquinoline-4-carboxylic acid
Reactant of Route 4
3-Methylquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Methylquinoline-4-carboxylic acid
Reactant of Route 6
3-Methylquinoline-4-carboxylic acid
Customer
Q & A

Q1: What is the significance of targeting COX-2 in cancer treatment?

A: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and has been identified as a potential target for cancer treatment. Increased COX-2 expression is linked to tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread of cancer) in various cancer types like colorectal, lung, breast, and prostate cancer [, , ]. Inhibiting COX-2 could potentially disrupt these processes and slow down cancer progression.

Q2: How does the study suggest that 3-Methylquinoline-4-carboxylic acid derivatives could inhibit COX-2?

A: The research utilized a computational approach involving virtual screening and molecular docking to identify potential COX-2 inhibitors. From a database of FDA-approved and experimental drugs, a this compound derivative, specifically 6-Fluoro-2-(2'-Fluoro-1,1'-Biphenyl-4-Yl)-3-Methylquinoline-4-Carboxylic Acid, was identified as a potential candidate []. Molecular docking simulations suggested that this compound could bind to the active site of the COX-2 enzyme, potentially inhibiting its activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.